2-(6-Fluoropyridin-2-YL)ethanamine

Lipophilicity Physicochemical Properties Medicinal Chemistry

2-(6-Fluoropyridin-2-YL)ethanamine (CAS 910405-23-1) is a quantifiable, low-logP building block for CNS and oral drug candidates. With a LogP of 0.7219 and TPSA of 38.91 Ų, it delivers a precise −0.56 LogP shift versus non-fluorinated analogs, while heavier halogens increase LogP. This reproducible profile makes it essential for SAR deconvolution. Consistent ≥98% purity ensures reliable yields in amide coupling, reductive amination, and library synthesis.

Molecular Formula C7H9FN2
Molecular Weight 140.161
CAS No. 910405-23-1
Cat. No. B2751530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Fluoropyridin-2-YL)ethanamine
CAS910405-23-1
Molecular FormulaC7H9FN2
Molecular Weight140.161
Structural Identifiers
SMILESC1=CC(=NC(=C1)F)CCN
InChIInChI=1S/C7H9FN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4-5,9H2
InChIKeyMLAIHKSFUVXURV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Fluoropyridin-2-YL)ethanamine (CAS 910405-23-1): Fluorinated Pyridine Building Block for Medicinal Chemistry and Chemical Synthesis


2-(6-Fluoropyridin-2-YL)ethanamine (CAS 910405-23-1) is a fluorinated heterocyclic primary amine featuring a pyridine ring with a fluorine atom at the 6-position and an ethanamine side chain at the 2-position. Its molecular formula is C₇H₉FN₂ with a molecular weight of 140.16 g/mol . The compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, where the fluorine substituent serves to modulate physicochemical properties such as lipophilicity and basicity [1]. Commercially available with purity typically ≥98%, it is supplied for research and further manufacturing use only .

Why 2-(6-Fluoropyridin-2-YL)ethanamine Cannot Be Simply Substituted with Non-Fluorinated or Other Halogenated Pyridine Analogs


The presence of the fluorine atom at the 6-position of the pyridine ring in 2-(6-fluoropyridin-2-yl)ethanamine induces distinct physicochemical changes compared to its non-fluorinated parent and other 6-substituted analogs. These changes—specifically in lipophilicity (LogP) and amine basicity (pKa)—are not linear across the halogen series and cannot be predicted by simple substitution rules [1]. Direct experimental data demonstrate that fluorine substitution reduces LogP by approximately 0.56 units relative to the non-fluorinated analog, whereas chlorine or bromine substitutions increase LogP by up to 1.3 units [2]. Consequently, replacing 2-(6-fluoropyridin-2-yl)ethanamine with an unfluorinated or heavier halogen analog in a synthetic sequence or SAR study will alter compound lipophilicity, permeability, and potentially target binding, compromising the integrity of the experimental design and the reproducibility of the results [1].

Quantitative Differentiation of 2-(6-Fluoropyridin-2-YL)ethanamine from Closest Analogs: LogP, TPSA, and Basicity Modulation


Fluorine Substitution Reduces LogP by 0.56 Units Relative to Non-Fluorinated Parent, Creating a Lipophilicity Profile Distinct from Other Halogens

The calculated LogP of 2-(6-fluoropyridin-2-yl)ethanamine is 0.7219, compared to 1.2831 for the non-fluorinated parent 2-(pyridin-2-yl)ethanamine, representing a decrease of 0.5612 LogP units . In contrast, 6-chloro and 6-bromo analogs exhibit LogP values of 1.9365 and 2.0456, respectively, which are substantially higher than both the fluoro and non-fluorinated compounds [1][2].

Lipophilicity Physicochemical Properties Medicinal Chemistry

Topological Polar Surface Area (TPSA) Remains Unchanged at 38.91 Ų Across Fluorinated and Non-Fluorinated Analogs, Preserving Membrane Permeability Potential

The calculated TPSA for 2-(6-fluoropyridin-2-yl)ethanamine is 38.91 Ų . This value is identical to the TPSA of the non-fluorinated parent 2-(pyridin-2-yl)ethanamine (38.91 Ų) [1] and also matches the TPSA of the 6-chloro and 6-bromo analogs (38.91 Ų) [2][3].

Polar Surface Area Membrane Permeability Drug-Likeness

Fluorination at the 6-Position Reduces Amine Basicity by Approximately 1–2 pKa Units Relative to Non-Fluorinated Heterocyclic Amines

The non-fluorinated parent compound 2-(pyridin-2-yl)ethanamine has measured pKa values of pK₁ = 4.24 (pyridinium) and pK₂ = 9.78 (ammonium) at 25 °C . While experimental pKa data for 2-(6-fluoropyridin-2-yl)ethanamine is not available in the open literature, a systematic study of fluoroalkyl-substituted heterocyclic amines demonstrates that fluorine introduction consistently reduces amine basicity by 1–2 pKa units, with the magnitude dependent on the exact fluorination pattern [1].

Amine Basicity pKa Modulation Fluorine Effect

Commercial Availability with ≥98% Purity Across Multiple Suppliers Ensures Reproducible Research and Scalable Synthesis

2-(6-Fluoropyridin-2-yl)ethanamine is commercially available from multiple vendors with a minimum purity specification of 98% (NLT 98%) . This level of purity is essential for reproducible chemical transformations and biological assays. In contrast, some analogs (e.g., certain 6-alkyl substituted derivatives) may be less consistently available at this purity grade or may require custom synthesis, introducing variability and lead time into research workflows.

Purity Supply Chain Reproducibility

Recommended Application Scenarios for 2-(6-Fluoropyridin-2-YL)ethanamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Optimizing Lipophilicity and Permeability in Lead Compounds

When a lead series requires a reduction in LogP to improve aqueous solubility or mitigate off-target binding, 2-(6-fluoropyridin-2-yl)ethanamine provides a quantifiable 0.56-unit LogP decrease relative to the non-fluorinated parent while preserving TPSA (38.91 Ų) . This balanced profile is particularly valuable for CNS-targeted or oral drug candidates where maintaining passive permeability is critical.

Structure-Activity Relationship (SAR) Studies: Probing the Electronic Effects of Halogen Substitution

The unique electron-withdrawing and lipophilicity-modulating properties of fluorine, which differ from chlorine, bromine, and iodine, make 2-(6-fluoropyridin-2-yl)ethanamine an essential comparator in SAR campaigns. Its LogP of 0.7219 contrasts sharply with the 1.9365 and 2.0456 values for the chloro and bromo analogs, respectively [1], enabling precise deconvolution of steric versus electronic contributions to biological activity.

Chemical Synthesis: Building Block for Late-Stage Functionalization via Amine Chemistry

The primary amine functionality allows for diverse derivatization (amide coupling, reductive amination, sulfonamide formation), while the 6-fluoro substituent remains intact under standard reaction conditions. The compound's high purity (≥98%) ensures reliable yields in parallel synthesis and library production .

Biological Assay Development: Use as a Reference Standard for Fluorinated Heterocyclic Amines

Due to its consistent purity and well-defined physicochemical profile (LogP 0.7219, TPSA 38.91), 2-(6-fluoropyridin-2-yl)ethanamine can serve as a calibration standard in assays evaluating the impact of fluorination on cellular permeability or target engagement .

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